7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyridin-2-yl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The aromatic rings in the structure may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers may explore the synthesis of new derivatives with enhanced properties.
Study of reaction mechanisms: Understanding the reaction pathways and intermediates involved in the synthesis.
Biology
Biological activity screening: The compound may be tested for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: Potential use as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Material science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-(4-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole derivatives: Other compounds in this class with different substituents.
Fluorinated aromatic compounds: Compounds with similar fluorine-containing aromatic rings.
Uniqueness
The unique combination of the chromeno[2,3-c]pyrrole core with fluorine atoms and a pyridin-2-yl group may confer distinct biological and chemical properties, such as enhanced stability, bioavailability, and specific biological activity.
Properties
IUPAC Name |
7-fluoro-1-(4-fluorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJPOTMQPUAJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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